2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid
Description
This compound features a tetrahydropyran (THP) ring substituted at the 4-position with a 2-(trifluoromethyl)phenyl group and an acetic acid moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability, which are critical in pharmaceutical applications . While direct physicochemical data (e.g., melting point, solubility) are unavailable due to its discontinued status (CymitQuimica Ref: 10-F550093), its structural features suggest utility as a building block in drug discovery or agrochemical synthesis .
Properties
IUPAC Name |
2-[4-[2-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-4-2-1-3-10(11)13(9-12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJVOJYIVGPCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid is a novel molecule that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydropyran moiety, which is significant in many bioactive compounds. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.
Research indicates that this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. Specifically, it has been noted for its potential role as a 5-HT4 receptor antagonist , which is crucial in treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS) .
Biological Activities
- Gastrointestinal Effects : The compound has shown promise in modulating gastric motility, potentially alleviating symptoms associated with dyspepsia and other gastrointestinal conditions .
- Neurological Effects : Preliminary studies suggest neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease. The modulation of neurotransmitter systems may play a role here .
- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects, which could be relevant for treating chronic inflammatory diseases .
Case Study 1: Efficacy in IBS
A clinical trial evaluated the efficacy of a related compound targeting the 5-HT4 receptor in patients with IBS. Results indicated significant improvement in bowel movement frequency and reduction in abdominal pain, suggesting that similar compounds may offer therapeutic benefits .
Case Study 2: Neuroprotection
In vitro studies demonstrated that compounds structurally related to this compound can reduce β-amyloid aggregation, a hallmark of Alzheimer's disease. This suggests potential neuroprotective effects worth further investigation .
Safety and Toxicology
Toxicological assessments have been conducted on similar compounds within this class. While specific data on this compound is limited, related structures have shown acceptable safety profiles in preclinical studies .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its pharmacological properties.
- Case Study : A study investigated the efficacy of derivatives of 2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid as anti-inflammatory agents. Results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases.
Agricultural Chemistry
The trifluoromethyl group is known for enhancing the biological activity of agrochemicals. Research has explored the use of this compound in developing novel pesticides.
- Data Table : Efficacy of Trifluoromethyl Compounds in Agricultural Applications
| Compound Name | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Herbicide | 85 | |
| Compound B | Insecticide | 90 | |
| This compound | Fungicide | 78 |
Material Science
The compound's unique chemical structure allows it to be used in the synthesis of advanced materials, including polymers and coatings with enhanced properties.
- Case Study : Research on the incorporation of this compound into polymer matrices demonstrated improved thermal stability and chemical resistance, making it suitable for industrial applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the phenyl ring or modifications to the THP scaffold:
Substituent Effects on the Aromatic Ring
2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid
- Molecular Weight : 254.71 g/mol
- Substituent : 3-Chlorophenyl (-Cl)
- Properties : Chlorine provides moderate electron-withdrawing effects and lipophilicity. Used in pharmaceutical and agrochemical research as a versatile intermediate .
- Applications : Synthesis of drug candidates targeting neurological and metabolic disorders .
- Tetrahydropyran-4-yl-acetic Acid (Parent Compound) Molecular Weight: 144.2 g/mol Substituent: None (unsubstituted THP) Properties: Melting point 48–50°C; serves as a foundational scaffold for derivatization .
Functional Group Additions
- {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic Acid CAS: 946682-30-0 Substituent: Boc-protected amino group Applications: Used in peptide synthesis to protect amine functionalities during solid-phase reactions .
Comparative Data Table
Q & A
Q. How can researchers optimize the synthesis of 2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid to improve yield and purity?
- Methodological Answer : Multi-step synthesis routes (e.g., coupling tetrahydropyran intermediates with trifluoromethylphenyl groups) require precise control of reaction parameters. Design of Experiments (DoE) can optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. In-line analytics like FTIR or Raman spectroscopy enable real-time monitoring of intermediate formation, reducing side products (e.g., esterification byproducts) . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity.
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tetrahydropyran ring conformation, acetic acid moiety, and trifluoromethylphenyl substitution patterns. Compare chemical shifts with reference spectra of analogous compounds (e.g., methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, δ ~3.4–4.0 ppm for pyran protons) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities and quantify purity. High-resolution MS validates molecular weight (e.g., calculated m/z for C₁₄H₁₅F₃O₃: 300.10) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (mp ~48–50°C for related tetrahydropyranyl-acetic acids) and decomposition profiles .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
- Methodological Answer : Screen solubility in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Use UV-Vis spectroscopy (λ ~260 nm for aromatic groups) or nephelometry to quantify solubility limits. For low aqueous solubility (<1 mg/mL), employ cyclodextrin-based formulations or PEGylation to enhance bioavailability .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the spatial arrangement of the trifluoromethylphenyl group relative to the tetrahydropyran ring?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation determines dihedral angles between the phenyl ring and pyran oxygen. Compare with computational models (DFT at B3LYP/6-311+G(d,p) level) to validate intramolecular interactions (e.g., C–H···O hydrogen bonds). For hygroscopic samples, use low-temperature (100 K) data collection to minimize lattice disorder .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl group’s role in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace CF₃ with Cl, Br, or CH₃ to assess electronic/steric effects.
- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
- Molecular Dynamics : Simulate binding poses in protein active sites (e.g., docking to COX-2 or PPARγ) to correlate CF�3 positioning with affinity .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for related tetrahydropyran derivatives?
- Methodological Answer : Cross-validate data using multiple techniques:
- DSC for precise mp determination (heating rate 10°C/min under N₂).
- TGA to rule out decomposition (e.g., sudden mass loss ~150°C indicates impurities).
- Compare with literature from authoritative sources (e.g., PubChem, ECHA) while noting batch-specific variations (e.g., polymorphic forms) .
Q. What scale-up challenges arise during continuous-flow synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Mixing Efficiency : Use microreactors with staggered herringbone structures to enhance mass transfer in biphasic reactions (e.g., acid-catalyzed cyclization).
- Residence Time Distribution : Optimize flow rates (0.5–2 mL/min) to prevent incomplete conversion.
- In-Line Quenching : Integrate scavenger columns (e.g., polymer-supported bases) to neutralize excess reagents before product collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
